

Technical Guide: Solubility of Bis(tetrabutylammonium) Dihydrogen Pyrophosphate in Organic Solvents

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Compound of Interest

Compound Name: *Bis(tetrabutylammonium) Dihydrogen Pyrophosphate*

Cat. No.: B1280432

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For: Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(tetrabutylammonium) dihydrogen pyrophosphate is a quaternary ammonium salt recognized for its utility in various chemical and biochemical applications, including oligonucleotide synthesis and anion recognition chemistry.^[1] Its bulky tetrabutylammonium (TBA) counterions are known to enhance its solubility in organic solvents, a critical factor for its use in non-aqueous reaction media.^[1] This technical guide provides a comprehensive overview of the solubility of **bis(tetrabutylammonium) dihydrogen pyrophosphate** in common organic solvents, details experimental protocols for its synthesis and solubility determination, and presents logical workflows for these processes.

Core Properties

- Chemical Name: **Bis(tetrabutylammonium) dihydrogen pyrophosphate**
- CAS Number: 857447-79-1
- Molecular Formula: C₃₂H₇₄N₂O₇P₂
- Molecular Weight: 660.9 g/mol

Data Presentation: Solubility Profile

A thorough review of scientific literature and chemical databases indicates a notable lack of specific quantitative solubility data for **bis(tetrabutylammonium) dihydrogen pyrophosphate**. While its solubility in several organic solvents is qualitatively well-established, precise numerical values (e.g., in g/L or mol/L at specified temperatures) are not readily available in published materials. The following table summarizes the available qualitative and semi-quantitative solubility information.

Solvent	Chemical Formula	Qualitative Solubility	Semi-Quantitative Solubility (at Room Temperature)
Acetonitrile	CH ₃ CN	Soluble[1]	No data available
Chloroform	CHCl ₃	Soluble[1]	No data available
Dimethylformamide (DMF)	(CH ₃) ₂ NC(O)H	Soluble	>0.1 M[1]
Dimethyl sulfoxide (DMSO)	(CH ₃) ₂ SO	High Solubility[1]	No data available

The tetrabutylammonium ions are credited with increasing the salt's solubility in nonpolar solvents.[1] Generally, TBA salts exhibit high solubility in polar aprotic solvents like DMSO and acetonitrile.[1]

Experimental Protocols

Synthesis of Bis(tetrabutylammonium) Dihydrogen Pyrophosphate

A common method for the synthesis of **bis(tetrabutylammonium) dihydrogen pyrophosphate** involves the reaction of pyrophosphoric acid with tetrabutylammonium hydroxide.[1]

Materials:

- Pyrophosphoric acid
- Dowex® 50X4-100 column (H⁺ form)
- Tetrabutylammonium hydroxide (55% w/w solution)
- 2-Propanol
- Dimethylformamide (DMF), anhydrous

Procedure:

- Purification of Pyrophosphoric Acid: Pass a solution of pyrophosphoric acid through a Dowex® 50X4-100 column (H⁺ form) to remove any metal cation impurities. Elute the purified acid with deionized water.
- Salt Formation: React the purified pyrophosphoric acid with a stoichiometric amount of tetrabutylammonium hydroxide (55% w/w solution) in 2-propanol.
- Anhydrous Isolation: Concentrate the resulting mixture under vacuum to remove the solvents. To ensure the final product is anhydrous, re-evaporate the residue from anhydrous DMF.
- Storage: Dissolve the final product in dry DMF for storage under an inert atmosphere.[\[1\]](#)

Purification:

The synthesized compound can be further purified by recrystallization from acetonitrile or dichloromethane to remove any excess ions.

General Protocol for Solubility Determination

While specific experimental details for determining the solubility of **bis(tetrabutylammonium) dihydrogen pyrophosphate** are not widely published, a general gravimetric method, commonly used for organic salts, can be employed.

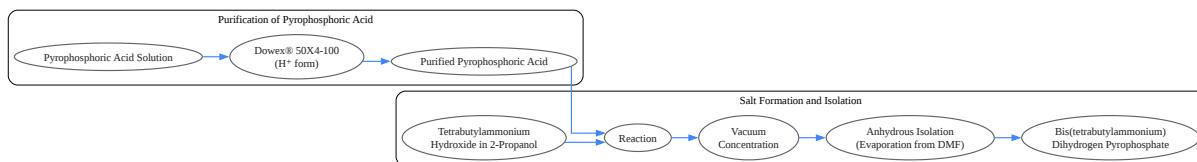
Materials:

- **Bis(tetrabutylammonium) dihydrogen pyrophosphate** (high purity)
- Organic solvent of interest (anhydrous, high purity)
- Thermostatically controlled shaker or water bath
- Analytical balance (precision ± 0.1 mg)
- Sealed vials
- Syringe filters (e.g., 0.2 μ m PTFE)
- Pre-weighed evaporation dish

Procedure:

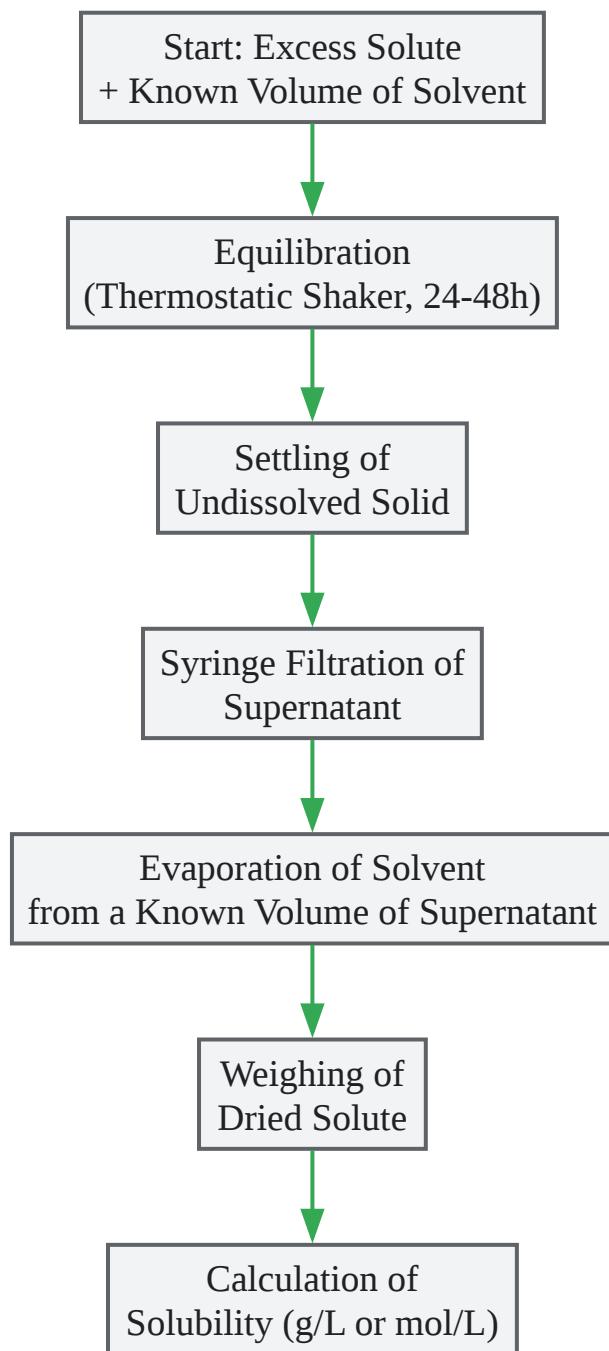
- Saturation: Add an excess amount of **bis(tetrabutylammonium) dihydrogen pyrophosphate** to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure the solution is saturated.
- Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
- Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred.
- Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed evaporation dish and carefully evaporate the solvent under reduced pressure or in a fume hood.
- Mass Determination: Once the solvent is fully evaporated, weigh the evaporation dish containing the dried solute. The difference in weight gives the mass of the dissolved salt.
- Calculation: Calculate the solubility in the desired units (e.g., g/L or mol/L).

Visualizations



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Caption: Workflow for the synthesis of **bis(tetrabutylammonium) dihydrogen pyrophosphate**.



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Caption: General workflow for the gravimetric determination of solubility.

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References

- 1. Bis(tetrabutylammonium) Dihydrogen Pyrophosphate | 857447-79-1 | Benchchem [benchchem.com]
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